
Sodium 3-(4-oxooxan-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(4-oxooxan-3-yl)propanoate: is a chemical compound with a unique structure that includes a sodium ion, a propanoate group, and an oxooxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(4-oxooxan-3-yl)propanoate typically involves the reaction of 4-oxooxan-3-yl with propanoic acid in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to achieve high yields and purity. The final product is typically purified using crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-(4-oxooxan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propanoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted propanoate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 3-(4-oxooxan-3-yl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in assays to investigate enzyme activity and inhibition mechanisms.
Medicine: The compound has potential applications in drug development. It is explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives.
Mecanismo De Acción
The mechanism of action of sodium 3-(4-oxooxan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes and signaling pathways.
Comparación Con Compuestos Similares
- Sodium 3-(4-oxopentan-3-yl)propanoate
- Sodium 3-(4-oxohexan-3-yl)propanoate
- Sodium 3-(4-oxobutan-3-yl)propanoate
Comparison: Sodium 3-(4-oxooxan-3-yl)propanoate is unique due to its oxooxane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability profiles. The presence of the oxooxane ring also influences its biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H11NaO4 |
|---|---|
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
sodium;3-(4-oxooxan-3-yl)propanoate |
InChI |
InChI=1S/C8H12O4.Na/c9-7-3-4-12-5-6(7)1-2-8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
QRHONMPMMPHDEZ-UHFFFAOYSA-M |
SMILES canónico |
C1COCC(C1=O)CCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



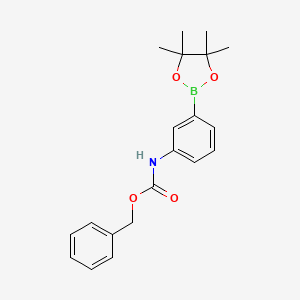


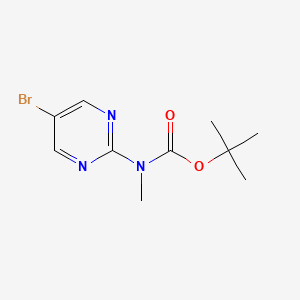
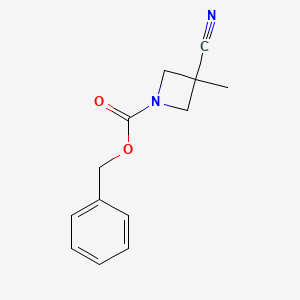

![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)

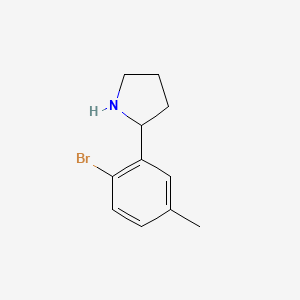
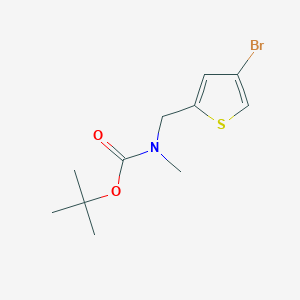

![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)

